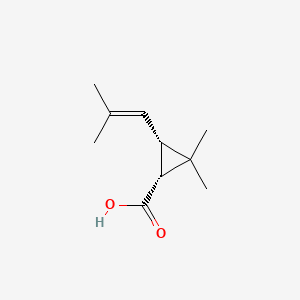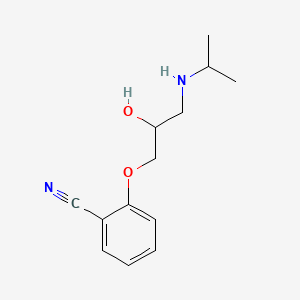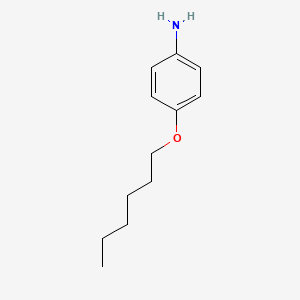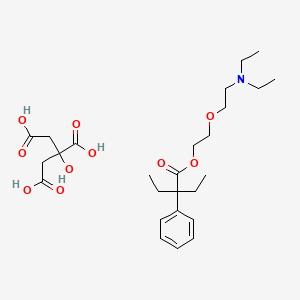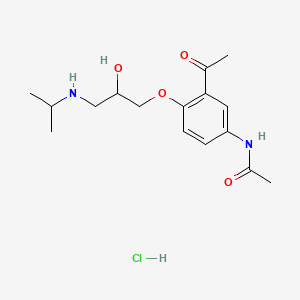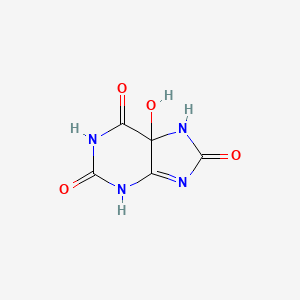
5-Hydroxyisourate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxyisourate belongs to the class of organic compounds known as xanthines. These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. 5-Hydroxyisourate is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 5-hydroxyisourate is primarily located in the cytoplasm. 5-Hydroxyisourate participates in a number of enzymatic reactions. In particular, 5-hydroxyisourate can be biosynthesized from 5, 7-dihydro-1H-purine-2, 6, 8(9H)-trione. 5-Hydroxyisourate can also be converted into 1, 3, 7-trimethyl-5-hydroxyisouric acid. Outside of the human body, 5-hydroxyisourate can be found in a number of food items such as cumin, arrowhead, pear, and poppy. This makes 5-hydroxyisourate a potential biomarker for the consumption of these food products.
5-hydroxyisouric acid is an oxopurine that is 5,7-dihydro-1H-purine-2,6,8(9H)-trione in which the hydrogen at position 5 is substituted by a hydroxy group. It has a role as a human metabolite and a mouse metabolite. It derives from a 5,7-dihydro-1H-purine-2,6,8(9H)-trione. It is a conjugate acid of a 5-hydroxyisouric acid anion.
Wissenschaftliche Forschungsanwendungen
Enzymatic Role in Ureide Pathway : 5-Hydroxyisourate plays a crucial role in the ureide pathway, particularly in soybeans. An enzyme called hydroxyisourate hydrolase catalyzes the hydrolysis of 5-hydroxyisourate, which is a product of the urate oxidase reaction. This process involves the conversion of urate into 5-hydroxyisourate and is a key step in the degradation route from urate to allantoin (Raychaudhuri & Tipton, 2003).
Novel Enzymatic Pathways : The discovery of 5-hydroxyisourate hydrolase, a novel enzyme, indicates previously unrecognized enzymatic pathways for the formation of allantoin. This has implications for understanding the complex biochemistry of nitrogen metabolism in plants (Sarma et al., 1999).
Evolutionary Insights : Studies on 5-hydroxyisourate hydrolase and its phylogenetic relationship with transthyretin, a thyroid hormone-binding protein, provide insights into the evolutionary adaptation of enzymes. This research demonstrates how a small number of mutations can drastically change an enzyme's function, offering valuable information on protein evolution and functionality (Cendron et al., 2011).
Chemical Stability Studies : The study of 5-hydroxyuracil, which is closely related to 5-hydroxyisourate, in DNA oligomers exposed to oxidants provides insights into DNA damage and repair mechanisms. These findings are crucial for understanding the stability and mutagenic potential of DNA under oxidative stress (Simon et al., 2006).
Medical Applications : Although you requested to exclude drug use, dosage, and side effects, it's worth noting that 5-Hydroxyisourate and related compounds have been explored in medical contexts, such as in the development of chemotherapeutic delivery systems (Santos et al., 2009).
Eigenschaften
CAS-Nummer |
6960-30-1 |
|---|---|
Produktname |
5-Hydroxyisourate |
Molekularformel |
C5H4N4O4 |
Molekulargewicht |
184.11 g/mol |
IUPAC-Name |
5-hydroxy-3,7-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O4/c10-2-5(13)1(6-3(11)8-2)7-4(12)9-5/h13H,(H3,6,7,8,9,10,11,12) |
InChI-Schlüssel |
LTQYPAVLAYVKTK-UHFFFAOYSA-N |
SMILES |
C12=NC(=O)NC1(C(=O)NC(=O)N2)O |
Kanonische SMILES |
C12=NC(=O)NC1(C(=O)NC(=O)N2)O |
Andere CAS-Nummern |
6960-30-1 |
Synonyme |
5-hydroxyisourate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



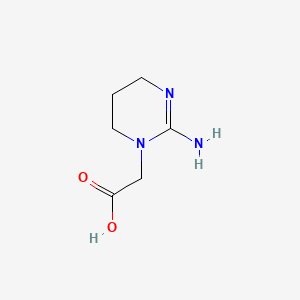
![N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]acetamide](/img/structure/B1202377.png)

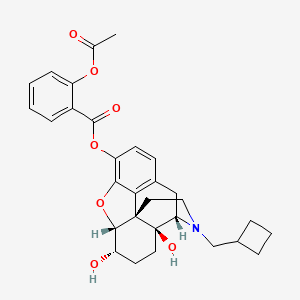
![Decasodium;[(2R,3S,4R,5R)-1-oxo-1-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1202382.png)
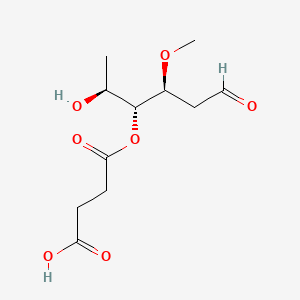
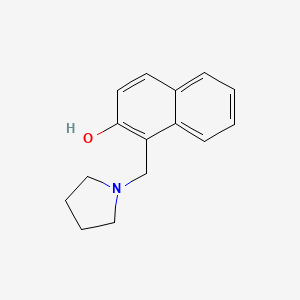
![(7S,9S)-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-9-(2-hydroxy-1-oxoethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202388.png)
